METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Description
METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of naphthofuran derivatives
Properties
IUPAC Name |
methyl 5-[(4-fluorophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBLCSXVAJZPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 1-Naphthol Functionalization
The synthesis begins with 1-naphthol, which undergoes formylation using paraformaldehyde in the presence of MgCl₂ and triethylamine to yield 1-hydroxy-2-naphthaldehyde (1 ). This step achieves 85–90% yields under reflux conditions in acetonitrile.
Furan Ring Formation
Ethyl bromoacetate is reacted with 1 in acetonitrile under basic conditions (K₂CO₃) to form ethyl naphtho[1,2-b]furan-2-carboxylate (2 ). Key parameters:
Bromination at Position 5
Bromine in dichloromethane regioselectively substitutes position 5 of the naphthofuran core, producing 5-bromo-naphtho[1,2-b]furan-2-carboxylate (3 ).
Introduction of 4-Fluorobenzenesulfonamido Group
Suzuki Coupling for Aryl Substitution
The brominated intermediate 3 undergoes Suzuki-Miyaura coupling with 4-fluorobenzenesulfonamide boronic acid derivatives. Typical conditions:
Direct Sulfonamidation
Alternatively, nucleophilic substitution using 4-fluorobenzenesulfonamide and a CuI/1,10-phenanthroline catalytic system in DMF at 120°C achieves direct C–N bond formation.
Methoxymethyl Side Chain Installation
Alkylation of Furan Oxygen
The methoxymethyl group is introduced via Williamson ether synthesis:
Esterification of Carboxylic Acid
The final methyl ester is formed by treating the carboxylic acid intermediate with methanol and H₂SO₄:
Optimization and Challenges
Regioselectivity Control
Bromination at position 5 is critical; competing substitutions at positions 4 or 6 are minimized using stoichiometric Br₂ in CH₂Cl₂.
Protecting Group Strategy
Temporary protection of the sulfonamido group with Boc (tert-butoxycarbonyl) prevents side reactions during methoxymethylation. Deprotection with TFA (trifluoroacetic acid) restores the NH group.
Purification Techniques
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Column chromatography (silica gel, hexane/EtOAc 4:1) isolates intermediates.
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Recrystallization from ethanol or methanol improves final product purity.
Analytical Characterization
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or binding to the active site. The naphthofuran core may interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- METHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Uniqueness
The presence of the 4-fluorobenzenesulfonamido group in METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its chloro or bromo analogs.
Biological Activity
Methyl 5-(4-fluorobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is a compound belonging to the naphtho[1,2-b]furan family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through various methods that typically involve the regioselective functionalization of naphtho[1,2-b]furan derivatives. The synthesis often employs strategies such as Lewis acid-catalyzed cycloaddition reactions involving 1,4-naphthoquinones and β-ketoamides. This approach allows for the efficient assembly of complex structures that maintain biological activity.
Biological Activity Overview
Naphtho[1,2-b]furans are known for their broad spectrum of biological activities, including:
- Antimicrobial properties : Some derivatives have shown efficacy against drug-resistant bacteria.
- Antiviral activity : Certain compounds in this class have been identified with significant antiviral potential against hepatitis C virus (HCV).
- Anticancer effects : Research indicates that these compounds can inhibit cancer cell proliferation.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of naphtho[1,2-b]furan have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Naphtho[1,2-b]furan derivative | MRSA | 12 µg/mL |
| Naphtho[1,2-b]furan derivative | HCV | IC50 = 0.686 µM |
Antiviral Activity
The compound exhibits antiviral properties that are crucial for developing treatments for viral infections. For example, the naphtho[1,2-b]furan derivatives have been studied for their ability to inhibit HCV replication in vitro.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the naphtho[1,2-b]furan scaffold can significantly enhance biological activity. For example:
- Substituents at the 5-position of the naphtho ring can alter receptor binding affinity and selectivity.
- The presence of sulfonamide groups has been correlated with increased antimicrobial potency.
Key Findings from SAR Studies
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorobenzene sulfonamide | 5 | Increased antibacterial activity |
| Methoxymethyl group | 2 | Enhanced solubility and bioavailability |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in treating various conditions:
- Antimycobacterial Activity : A study indicated that similar naphtho[1,2-b]furan derivatives effectively inhibited Mycobacterium tuberculosis by targeting iron acquisition mechanisms.
- In Vivo Efficacy : Animal models have shown promising results where these compounds reduced tumor growth in xenograft models of breast cancer.
- Neuropharmacological Effects : Some derivatives have been explored for their potential as melanin concentrating hormone receptor antagonists, indicating a role in obesity treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
